N-(4-Chlorophenyl)-N-methyl-2-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]thiophene-3-sulfonamide
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Overview
Description
N-(4-Chlorophenyl)-N-methyl-2-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]thiophene-3-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a pyridinyl group, and an oxadiazole ring, all connected to a thiophene sulfonamide backbone. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in medicinal chemistry, materials science, and other disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-N-methyl-2-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]thiophene-3-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Pyridinyl Group: The pyridinyl group can be introduced via a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst.
Formation of the Thiophene Sulfonamide Backbone:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorophenyl)-N-methyl-2-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]thiophene-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-Chlorophenyl)-N-methyl-2-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]thiophene-3-sulfonamide has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an anti-tubercular agent. Its unique structure allows it to interact with specific molecular targets in Mycobacterium tuberculosis, making it a candidate for drug development.
Materials Science: The compound’s electronic properties make it a candidate for use in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: The compound’s ability to interact with biological macromolecules makes it useful in studying protein-ligand interactions and enzyme inhibition.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(4-Chlorophenyl)-N-methyl-2-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]thiophene-3-sulfonamide involves its interaction with specific molecular targets. In the context of its anti-tubercular activity, the compound is believed to inhibit key enzymes involved in the biosynthesis of the bacterial cell wall, leading to the disruption of cell wall integrity and ultimately bacterial cell death . The compound’s structure allows it to bind to the active site of these enzymes, blocking their activity and preventing the synthesis of essential cell wall components.
Comparison with Similar Compounds
N-(4-Chlorophenyl)-N-methyl-2-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]thiophene-3-sulfonamide can be compared with other similar compounds, such as:
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound shares the chlorophenyl and sulfonamide groups but has a thiadiazole ring instead of an oxadiazole ring.
3-(4-Chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one: This compound has a similar pyridinyl and chlorophenyl structure but lacks the sulfonamide and oxadiazole groups.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C18H13ClN4O3S2 |
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Molecular Weight |
432.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-N-methyl-2-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)thiophene-3-sulfonamide |
InChI |
InChI=1S/C18H13ClN4O3S2/c1-23(14-6-4-13(19)5-7-14)28(24,25)15-8-10-27-16(15)18-21-17(22-26-18)12-3-2-9-20-11-12/h2-11H,1H3 |
InChI Key |
QXRUHNCOHCBZGE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=C(C=C1)Cl)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CN=CC=C4 |
Origin of Product |
United States |
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